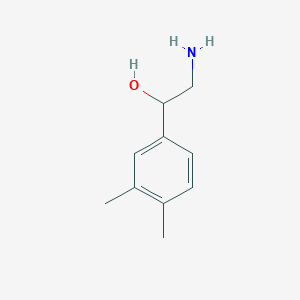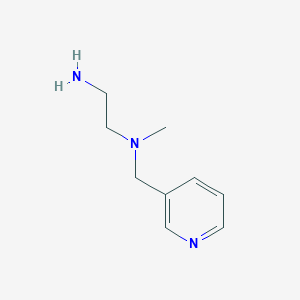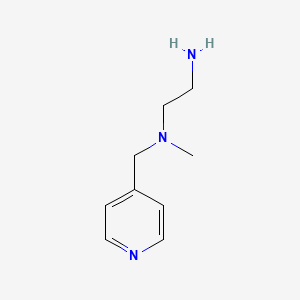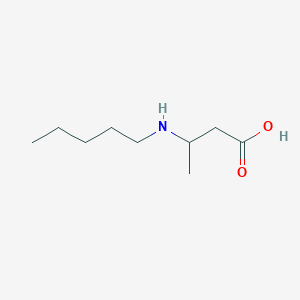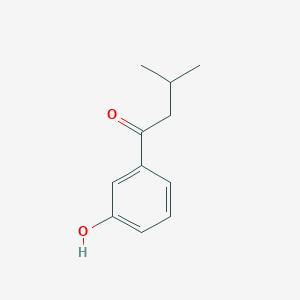
4-(2-Methoxyphenyl)-1H-pyrazole
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Crystallography
4-(2-Methoxyphenyl)-1H-pyrazole has been studied for its tautomerism and crystal structure. For example, compounds similar to 4-(2-Methoxyphenyl)-1H-pyrazole have been analyzed using X-ray crystallography and NMR spectroscopy, revealing insights into their tautomerism in both solution and solid states (Cornago et al., 2009). Additionally, the structures of some new 1H-pyrazole derivatives have been determined using spectroscopic methods and X-ray structure analysis, which provides valuable information on their molecular arrangement and interactions (Wang et al., 2013).
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including those related to 4-(2-Methoxyphenyl)-1H-pyrazole, has been a focus of research due to their chemical and pharmacological potential. These studies involve the exploration of various synthetic routes and the characterization of the resulting compounds (Fedotov et al., 2022). The reaction mechanisms for forming these compounds have been investigated, along with their spectroscopic characterization, providing insights into their molecular behavior (Levai et al., 2007).
Pharmaceutical Applications
Research into the potential pharmaceutical applications of pyrazole derivatives has shown that they exhibit significant biological activities. For instance, some derivatives demonstrate anticancer activity, underscoring their potential in medicinal chemistry (Ratković et al., 2016). Furthermore, the antimicrobial activity of certain pyrazoline and amino cyanopyridine derivatives of vanillin has been explored, revealing their therapeutic potential (Dangar et al., 2014).
Materials Science and Corrosion Inhibition
In materials science, pyrazole derivatives are studied for their potential as corrosion inhibitors. They have been found to be effective in protecting mild steel in acidic environments, indicating their utility in industrial applications (Paul et al., 2020). This research provides valuable insights into the development of new materials and coatings for corrosion resistance.
Coordination Chemistry
Pyrazole-based compounds are also investigated in coordination chemistry. Their ability to form hydrogen-bound coordination polymers and to interact with metal ions is of particular interest, as it opens avenues for creating novel materials with specific properties (Bergner et al., 2008).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)8-6-11-12-7-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMYAIYTKTCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-1H-pyrazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

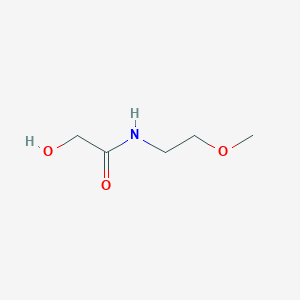
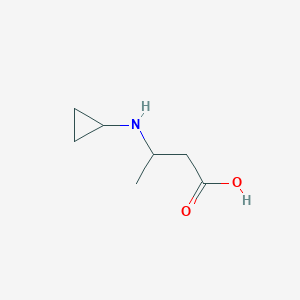
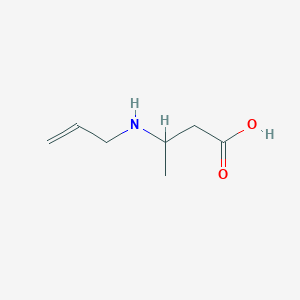
![Butanoic acid, 3-[(1-methylethyl)amino]-](/img/structure/B7848038.png)
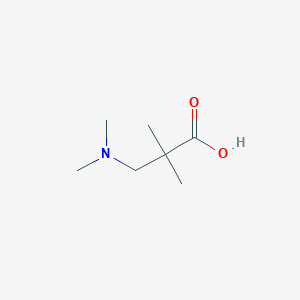
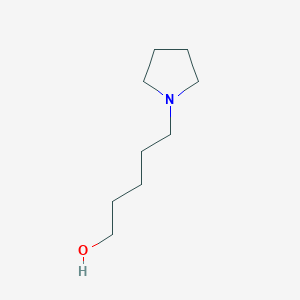
![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![N-[2-(Dimethylamino)ethyl]-N-methyl-glycine](/img/structure/B7848065.png)
